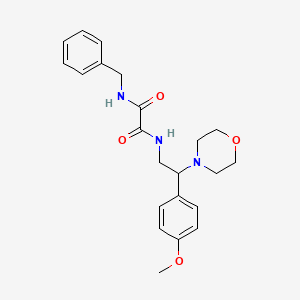
N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-benzyl-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide” is a complex organic compound. It contains several functional groups including a benzyl group, a methoxyphenyl group, a morpholinoethyl group, and an oxalamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and methoxyphenyl groups are aromatic, the morpholinoethyl group contains a nitrogen atom, and the oxalamide group contains a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The benzyl and methoxyphenyl groups might undergo electrophilic aromatic substitution reactions, the morpholinoethyl group might participate in nucleophilic substitution reactions, and the oxalamide group might undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents .Applications De Recherche Scientifique
Photoinitiators for UV-curable Coatings
Copolymers containing morpholine and benzyl moieties have been explored for their utility as photoinitiators in ultraviolet-curable coatings. These compounds, structurally characterized and tested in acrylic mixtures under UV irradiation, demonstrated synergistic effects of activity compared to their low-molecular-weight models, although they showed lower efficiency against homopolymer mixtures. This research contributes to the development of advanced materials for coatings with specific curing properties under UV light (Angiolini et al., 1997).
Synthetic Routes to Heterocyclic Compounds
Research into synthetic routes for producing heterocyclic compounds has led to the development of methods involving chloralamides and benzamides, resulting in high-yield reactions. These compounds, including 3-aryl-1,2,4-triazoles, have been synthesized with potential applications in medicinal chemistry and materials science, showcasing the versatility of incorporating morpholine and benzyl groups into complex molecules (Guirado et al., 2016).
Complexation with Metal Ions
The study of morpholine derivatives in complexation with palladium(II) and mercury(II) highlights the potential of these compounds in coordination chemistry and catalysis. Specifically, N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its derivatives have been synthesized and analyzed, providing insights into their structural and electronic properties, which are crucial for designing new catalysts and metal-organic frameworks (Singh et al., 2000).
Biodegradable Ionic Liquids
The synthesis and characterization of 4-benzyl-4-methylmorpholinium-based ionic liquids highlight their potential as biodegradable solvents with moderate to low toxicity. These findings are significant for the development of environmentally friendly solvents and materials, particularly in applications requiring specific physicochemical properties and biodegradability (Pernak et al., 2011).
Mécanisme D'action
Propriétés
IUPAC Name |
N-benzyl-N'-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-9-7-18(8-10-19)20(25-11-13-29-14-12-25)16-24-22(27)21(26)23-15-17-5-3-2-4-6-17/h2-10,20H,11-16H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIWHZZZWDFWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(6-bromopyridine-3-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B2838962.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2838967.png)
![N-[4-(1,2,2,2-Tetrafluoroethyl)phenyl]prop-2-enamide](/img/structure/B2838969.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2838973.png)
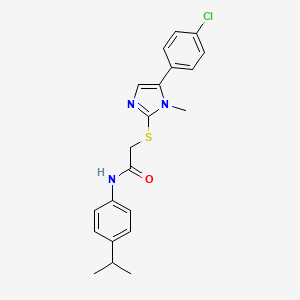
![Methyl 6-ethyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2838975.png)
![3-{1-[(4-Methylphenyl)sulfonyl]heptyl}-1,3-oxazolan-2-one](/img/structure/B2838977.png)
![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-mesitylacetamide](/img/structure/B2838979.png)
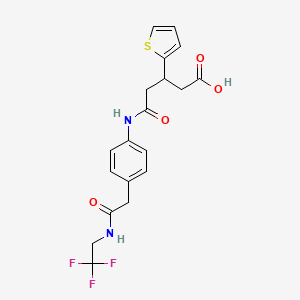
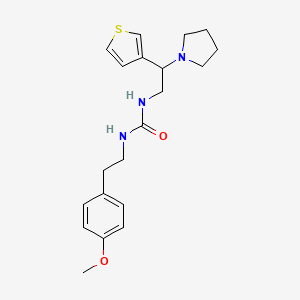
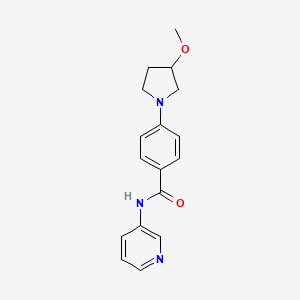
![4-(4-chlorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2838983.png)